2-Propanol-d8

Catalog No.
S797682
CAS No.
22739-76-0
M.F
C3H8O
M. Wt
68.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol-d8

CAS Number

22739-76-0

Product Name

2-Propanol-d8

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane

Molecular Formula

C3H8O

Molecular Weight

68.14 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D

InChI Key

KFZMGEQAYNKOFK-PIODKIDGSA-N

SMILES

CC(C)O

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that relies on the magnetic properties of atomic nuclei. Deuterated molecules like (O,1,1,1,2,3,3,3-2H8)Propan-2-ol offer several advantages in NMR:

  • Reduced signal interference: Protons (¹H) are abundant in most biological samples and can contribute to a crowded and noisy NMR spectrum. Replacing these protons with deuterium significantly reduces this background noise, leading to a cleaner and more easily interpretable spectrum .
  • Locking onto the deuterium signal: The deuterium nuclei in (O,1,1,1,2,3,3,3-2H8)Propan-2-ol can be used as a lock signal in NMR experiments. This helps maintain a constant magnetic field during the experiment, improving spectral resolution and stability .

These advantages make (O,1,1,1,2,3,3,3-2H8)Propan-2-ol a valuable solvent for studying complex biological systems like proteins, metabolites, and nucleic acids using NMR spectroscopy.

Mass Spectrometry

(O,1,1,1,2,3,3,3-2H8)Propan-2-ol can also be used as a solvent or internal standard in mass spectrometry experiments. Similar to NMR, the presence of deuterium atoms can help:

  • Reduce background noise: By replacing protons with deuterium, the background signal from the solvent itself is minimized, leading to improved sensitivity and detection of analytes of interest .
  • Internal standard for quantification: (O,1,1,1,2,3,3,3-2H8)Propan-2-ol can be spiked into samples as an internal standard. Since its mass is known and differs slightly from the non-deuterated form, it allows for accurate quantification of target analytes relative to the known amount of the internal standard .

2-Propanol-d8, also known as isopropanol-d8, is a deuterated form of 2-propanol, where the hydrogen atoms in the molecule are replaced by deuterium atoms. Its molecular formula is C₃D₈O, and it has a molar mass of 68.1 g/mol. The compound is characterized by its high purity, typically over 99%, and is miscible with water in any proportion . Deuteration provides unique advantages in various chemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a solvent that minimizes background signals and enhances the clarity of spectra .

. For example, it has been utilized to investigate the kinetics and mechanisms of transfer hydrogenation processes, revealing insights into reaction pathways and selectivity. The use of deuterated compounds like 2-propanol-d8 allows researchers to trace the incorporation of deuterium into products, providing valuable data on reaction mechanisms and dynamics .

The biological activity of 2-propanol-d8 is primarily linked to its use in research settings rather than direct therapeutic applications. Its deuterated nature allows for tracking metabolic pathways and interactions within biological systems using advanced spectroscopic techniques. While specific biological effects have not been extensively documented, its parent compound, 2-propanol, is known to exhibit antibacterial properties and potential effects on central nervous system function .

Synthesis of 2-propanol-d8 can be achieved through several methods:

  • Deuterated Hydrolysis: Reacting propylene oxide with deuterated water (D₂O) under acidic conditions can yield 2-propanol-d8.
  • Reduction Reactions: Carbonyl compounds can be reduced using deuterated reducing agents in the presence of 2-propanol-d8 as a solvent or reactant.
  • Isotope Exchange: Using techniques such as hydrogen isotope exchange where standard 2-propanol is treated with deuterated reagents can also produce 2-propanol-d8.

These methods leverage the unique properties of deuterium to create a compound suitable for various analytical applications .

2-Propanol-d8 finds applications across several fields:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in NMR studies due to its ability to provide clearer spectra by minimizing interference from residual protons.
  • Chemical Synthesis: The compound serves as a hydrogen source in catalytic reductions and other synthetic methodologies.
  • Pharmaceutical Research: It aids in studying drug metabolism and interactions within biological systems .

Several compounds share structural similarities with 2-propanol-d8, including:

  • 2-Propanol (Isopropanol): The non-deuterated counterpart used widely as a solvent and disinfectant.
  • Ethanol-d6: Another deuterated alcohol used primarily in NMR spectroscopy.
  • Methanol-d4: A deuterated form of methanol utilized similarly in spectroscopic applications.
CompoundMolecular FormulaUnique Features
2-PropanolC₃H₈OCommon solvent; widely used disinfectant
2-Propanol-d8C₃D₈OEnhanced NMR clarity; serves as a hydrogen donor
Ethanol-d6C₂H₆OUsed for similar spectroscopic purposes
Methanol-d4CH₄OUtilized in specific analytical applications

The uniqueness of 2-propanol-d8 lies in its specific application for NMR spectroscopy due to its high purity and ability to provide clearer spectral data compared to other solvents .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

22739-76-0

Wikipedia

(O,1,1,1,2,3,3,3-2H8)Propan-2-ol

Dates

Modify: 2023-08-15

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